molecular formula C7H11N3 B3021634 3-(pyrrolidin-2-yl)-1H-pyrazole CAS No. 1316223-60-5

3-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No.: B3021634
CAS No.: 1316223-60-5
M. Wt: 137.18 g/mol
InChI Key: MHSGZEFYVKSBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(pyrrolidin-2-yl)-1H-pyrazole is a heterocyclic compound that features both a pyrrolidine and a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrazole ring . The pyrrolidine ring can then be introduced through various functionalization reactions, such as N-arylation or alkylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors for the cycloaddition reactions and large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrrolidine rings .

Scientific Research Applications

3-(pyrrolidin-2-yl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. Molecular docking studies have shown that similar compounds can interact with proteins such as kinases and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyrrolidin-2-yl)-1H-pyrazole is unique due to the combination of both pyrrolidine and pyrazole rings in a single molecule. This dual-ring structure provides a versatile platform for the development of compounds with diverse biological activities .

Properties

IUPAC Name

5-pyrrolidin-2-yl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-6(8-4-1)7-3-5-9-10-7/h3,5-6,8H,1-2,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSGZEFYVKSBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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